2,2'-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol)
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Overview
Description
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of perfluoroethane-1,2-diol with tetrafluoroethanol in the presence of a strong base such as cesium carbonate. The reaction is carried out in a polar aprotic solvent like acetonitrile at room temperature. The product is then purified through vacuum filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are essential for large-scale synthesis. The final product is often subjected to rigorous quality control measures, including NMR spectroscopy and mass spectrometry, to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cesium carbonate in acetonitrile at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoroethane-1,2-dione, while reduction may produce partially fluorinated alcohols .
Scientific Research Applications
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.
Mechanism of Action
The mechanism of action of 2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) involves its interaction with various molecular targets. The compound’s fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This property is exploited in catalysis and polymerization reactions, where the compound acts as a catalyst or initiator. The pathways involved often include nucleophilic attack and radical formation .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(2,2-difluoroethanol): Similar structure but with fewer fluorine atoms, resulting in different chemical properties.
2,2’-(Perfluoropropane-2,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol): Contains an additional carbon atom, which affects its reactivity and applications.
Uniqueness
2,2’-(Perfluoroethane-1,2-diyl)bis(oxy)bis(1,1,2,2-tetrafluoroethanol) is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring extreme conditions, such as aerospace and advanced electronics .
Properties
Molecular Formula |
C6H2F12O4 |
---|---|
Molecular Weight |
366.06 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-hydroxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C6H2F12O4/c7-1(8,19)3(11,12)21-5(15,16)6(17,18)22-4(13,14)2(9,10)20/h19-20H |
InChI Key |
FOQAFBBXICTMGC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(OC(C(OC(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(O)(F)F |
Origin of Product |
United States |
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